REACTION_CXSMILES
|
C[C:2]1[C:3]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:4]([C:13]([O:15]CC)=[O:14])[C:5]([C:8]([O:10]CC)=[O:9])=[N:6][CH:7]=1.C1(C2C=CN=C(C(OCC)=O)C=2C(OCC)=O)C=CC=CC=1>>[C:18]1([C:3]2[CH:2]=[CH:7][N:6]=[C:5]([C:8]([OH:10])=[O:9])[C:4]=2[C:13]([OH:15])=[O:14])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
diethyl 5-methyl-4-phenyl-2,3-pyridinedicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=NC1)C(=O)OCC)C(=O)OCC)C1=CC=CC=C1
|
Name
|
diethyl 4-phenyl-2,3-pyridinedicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NC=C1)C(=O)OCC)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
62-106081) was reacted
|
Type
|
ADDITION
|
Details
|
treated in the same manner as in Step 1 in Reference Example 33
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NC=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |